N-Allylbenzamide

Übersicht

Beschreibung

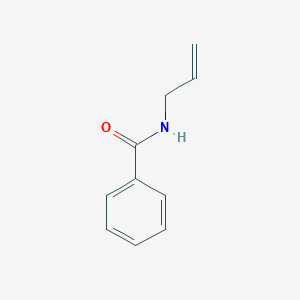

N-Allylbenzamide is an organic compound with the molecular formula C10H11NO It is characterized by the presence of an allyl group (C3H5) attached to the nitrogen atom of a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Allylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with allylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Another method involves the use of N-allylbenzoyl chloride, which can be prepared by reacting benzoyl chloride with allyl alcohol. The N-allylbenzoyl chloride is then reacted with ammonia or an amine to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Hydroxyalkylation-Initiated Radical Cyclization

A metal-free method enables the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives via hydroxyalkylation and intramolecular cyclization. This reaction involves:

-

C(sp³)–H bond cleavage of cycloalkanes (e.g., cyclohexane).

-

Radical addition to the allyl double bond.

-

Cyclization to form six-membered heterocycles.

Conditions :

-

Substrate: N-allylbenzamide derivatives (e.g., N-methyl-N-(2-methylallyl)benzamide).

-

Reagent: Di-tert-butyl peroxide (DTBP).

-

Temperature: 120°C under N₂.

Mechanism :

-

DTBP generates tert-butoxy radicals.

-

Radical abstraction of a hydrogen atom from cycloalkanes forms alkyl radicals.

-

Radical addition to the allyl group initiates cyclization.

Cascade Alkylarylation with Cycloalkanes

This method constructs 4-alkyl-substituted dihydroisoquinolinones through a three-step process:

-

Alkylation of the allyl group.

-

Intramolecular cyclization.

-

Aromatization.

Key Findings :

-

Substrates with methyl substituents on the allyl double bond enhance reactivity.

-

N-methacryloylbenzamides yield isoquinoline-1,3(2H,4H)-diones .

Example Reaction :

| Substrate | Cycloalkane | Product | Yield (%) |

|---|---|---|---|

| N-methyl-N-(2-methylallyl)benzamide | Cyclohexane | 4-Cyclohexyl-dihydroisoquinolinone | 72 |

| N-methacryloylbenzamide | Cyclopentane | Isoquinoline-1,3-dione | 68 |

Oxazoline Formation

Chiral 2-oxazolines and 2-oxazines are synthesized via enantioselective cyclization using hypervalent iodine catalysts:

-

Catalyst : Chiral triazole-substituted iodoarenes (e.g., 2-iodoanisole).

-

Oxidant : m-CPBA.

Mechanistic Insights :

-

Oxidation of iodoarene precatalysts generates iodine(III) species.

-

Alkene activation via coordination to iodine(III).

-

Intramolecular nucleophilic attack by the amide oxygen.

-

SN2 displacement releases the product and regenerates the catalyst .

Substrate Scope :

Electrochemical Cyclization

An anodic oxidation method using ArS(ArSSAr)⁺ generates oxazolines under mild conditions:

Key Feature :

-

Exclusive exo-cyclization observed.

Substituent Effects on Reactivity

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Precursor for Organic Synthesis

N-Allylbenzamide serves as a valuable precursor in the synthesis of complex organic molecules and heterocycles. It can undergo various transformations such as cyclization and acylation, leading to the formation of biologically active compounds. For instance, research indicates that this compound can be oxidatively cyclized into 2-oxazolines using specific precatalysts like 2-iodoanisole, demonstrating its utility in synthetic organic chemistry .

1.2 Radical Reactions

The compound is also involved in radical reactions, which can generate reactive intermediates for further chemical transformations. A notable study highlighted a metal-free hydroxyalkylation-initiated radical cyclization process that utilizes this compound to form six-membered heterocycles . This method exemplifies its role in advancing synthetic methodologies.

Biological Applications

2.1 Potential Pharmacological Activities

This compound has been investigated for its potential biological activities, particularly as a pharmacophore in drug development for central nervous system disorders. Its structural features allow it to interact with various biomolecules, which is crucial for therapeutic applications.

2.2 Antiparasitic Activity

In medicinal chemistry, derivatives of benzamides have shown promise as antiparasitic agents. A study identified N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as potent inhibitors against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis . Although not directly involving this compound, this research underscores the importance of benzamide derivatives in developing drugs targeting parasitic infections.

Industrial Applications

3.1 Specialty Chemicals Production

Industrially, this compound is utilized in producing specialty chemicals and materials. Its ability to undergo further functionalization makes it a versatile building block in chemical manufacturing processes.

Data Summary

Case Study 1: Cyclization Mechanism Investigation

A detailed study on the oxidative cyclization of this compound revealed that different iodoarene precatalysts significantly affect reaction rates and outcomes. The research employed kinetic and computational techniques to elucidate the reaction mechanism, providing insights into optimizing conditions for higher yields .

Case Study 2: Radical Cyclization Reaction

Another investigation focused on a hydroxyalkylation-initiated radical cyclization involving this compound, resulting in the formation of six-membered heterocycles without the need for metal catalysts. This study highlights the compound's versatility and potential for developing new synthetic pathways .

Wirkmechanismus

The mechanism of action of N-Allylbenzamide involves its interaction with various molecular targets. The allyl group can participate in radical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, resulting in various chemical transformations. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.

Vergleich Mit ähnlichen Verbindungen

N-Allylbenzamide can be compared with other similar compounds such as:

N-Methylbenzamide: Similar structure but with a methyl group instead of an allyl group.

N-Phenylbenzamide: Contains a phenyl group attached to the nitrogen atom.

N-Allylaniline: Similar allyl group but attached to an aniline structure.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of the allyl group, making it a versatile compound in synthetic chemistry.

Biologische Aktivität

N-Allylbenzamide is a compound that has garnered attention in organic chemistry and medicinal research due to its potential biological activities and applications in synthetic methodologies. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group attached to the nitrogen atom of a benzamide structure. Its chemical formula is C10H11NO, and it has a molecular weight of 163.20 g/mol. The structure can be represented as follows:

Synthesis Methods

Several methods for synthesizing this compound have been reported, including:

- Oxidative Cyclization : A notable method involves enantioselective oxidative cyclization using chiral triazole-substituted iodoarene catalysts, yielding high enantioselectivity and good yields of oxazolines from N-allylbenzamides .

- Cascade Reactions : Metal-free hydroxyalkylation-initiated radical cyclization has been explored, leading to the formation of dihydroisoquinolinones from N-allylbenzamides .

Antimicrobial Properties

Research indicates that this compound derivatives exhibit antimicrobial activity. A study demonstrated that various substituted N-allylbenzamides showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds derived from it have shown efficacy in reducing inflammation in preclinical models, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer activity of this compound derivatives. For example, certain derivatives were found to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

-

Synthesis and Evaluation of Antimicrobial Activity :

- A series of this compound derivatives were synthesized and evaluated for their antimicrobial properties. The study reported that modifications on the benzene ring significantly affected the antibacterial activity, with some compounds exhibiting MIC values in the low micromolar range against resistant bacterial strains .

- Anti-inflammatory Mechanism Investigation :

- Anticancer Studies :

Table of Biological Activities

Eigenschaften

IUPAC Name |

N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVRLFWTIGWXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308592 | |

| Record name | N-Allylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10283-95-1 | |

| Record name | N-Allylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010283951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-allyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ALLYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Allylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLW64DEK7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.